molecular formula C19H11ClF3N3O2 B3129060 2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine CAS No. 339011-80-2

2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

Cat. No.: B3129060
CAS No.: 339011-80-2
M. Wt: 405.8 g/mol
InChI Key: YSLDJLCFVMOZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step might involve nucleophilic substitution reactions.

    Substitution with 4-methoxyphenoxy and 3-chloro-5-trifluoromethyl-2-pyridyl groups: These steps could involve various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine can undergo several types of chemical reactions, including:

    Oxidation: This might involve the conversion of the methoxy group to a hydroxyl group.

    Reduction: The cyano group could be reduced to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)-3-cyano-5-(2-pyridyl)pyridine
  • 2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-2-pyridyl)pyridine

Uniqueness

2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity compared to similar compounds.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O2/c1-27-14-2-4-15(5-3-14)28-18-11(8-24)6-12(9-26-18)17-16(20)7-13(10-25-17)19(21,22)23/h2-7,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLDJLCFVMOZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
Reactant of Route 3
2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
Reactant of Route 4
2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.